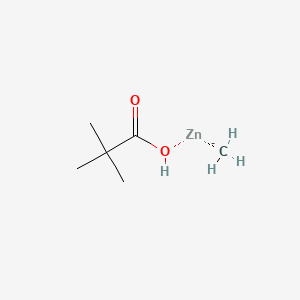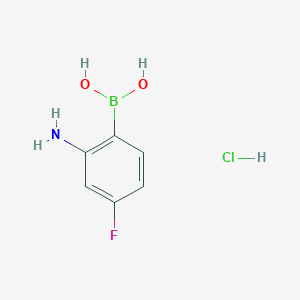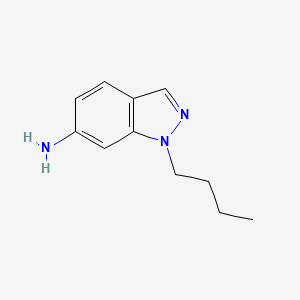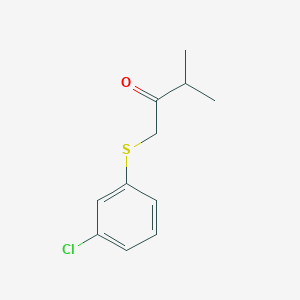
1-((3-Chlorophenyl)thio)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chlorophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a methylbutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 3-chlorothiophenol with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Chlorophenyl)thio)-3-methylbutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((3-Chlorophenyl)thio)-3-methylbutan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((3-Chlorophenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and chlorophenyl group play crucial roles in its reactivity and biological activity. For instance, the thioether group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-((4-Chlorophenyl)thio)-3-methylbutan-2-one: Similar structure but with the chlorine atom in the para position.
1-((3-Bromophenyl)thio)-3-methylbutan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-((3-Chlorophenyl)thio)-2-methylpropan-2-one: Similar structure but with a different alkyl group.
Uniqueness
1-((3-Chlorophenyl)thio)-3-methylbutan-2-one is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the thioether linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13ClOS |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3 |
Clave InChI |
RUHCYTRIQZWALD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CSC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


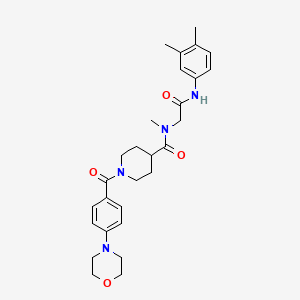
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)

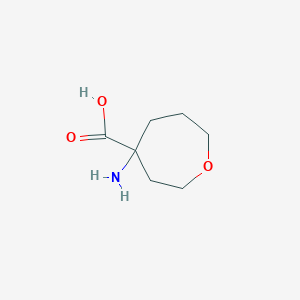
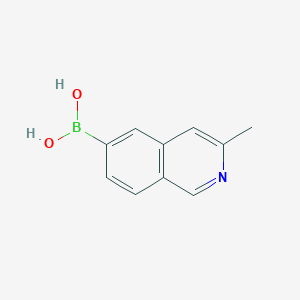
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)

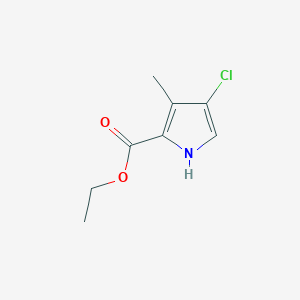
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

